4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one
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Overview
Description
4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyridine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine or pyridine derivatives.
Scientific Research Applications
4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(pyridin-2-yl)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(pyridin-3-yl)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(pyridin-5-yl)-1,3,5-triazin-2(1H)-one
Uniqueness
4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
CAS No. |
61382-85-2 |
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Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-amino-6-pyridin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14) |
InChI Key |
YEVHZHQVYMFTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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